molecular formula C10H7N5S B2742936 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione CAS No. 1286713-75-4

6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione

Cat. No.: B2742936
CAS No.: 1286713-75-4
M. Wt: 229.26
InChI Key: WFEMCLNGPHILJI-UHFFFAOYSA-N
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Description

6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione (CAS No. 56167-97-6) is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a pyridin-2-yl group and a thione (-SH) moiety at position 2. Its molecular formula is C₅H₄N₄S, with a molecular weight of 152.18 g/mol . The compound is synthesized via condensation reactions involving hydrazine derivatives and functionalized pyridazines, as exemplified by the preparation of its precursor, 6-(pyridin-2-yl)pyridazine-3(2H)-thione, which undergoes further cyclization or substitution to yield the target structure .

Properties

IUPAC Name

6-pyridin-2-yl-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5S/c16-10-13-12-9-5-4-8(14-15(9)10)7-3-1-2-6-11-7/h1-6H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEMCLNGPHILJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NNC3=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridine-2-carboxylic acid or its derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols can be used under various conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, reduced pyridazine derivatives, and substituted pyridine or triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazolo-pyridazine structure exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties

6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione has been investigated for its anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and receptor modulation .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of phospholipase D and other targets relevant in cancer and inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical Sciences Review and Research, researchers synthesized several derivatives of triazolo-pyridazine compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antimicrobial effects, suggesting their potential use in treating infections .

Case Study 2: Anticancer Mechanisms

A recent investigation focused on the anticancer effects of this compound on human cancer cell lines. The study highlighted its ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways . This supports further exploration into its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the heterocyclic structure allows for binding to various biological targets, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Thione vs. Thioether : Replacing the thione (-SH) with a propargylthio group (e.g., 3-(Prop-2-yn-1-ylthio)-6-(pyridin-2-yl)pyridazine) reduces hydrogen-bonding capacity but enhances lipophilicity, as evidenced by its lower melting point (125–127°C vs. >300°C for bromophenyl analogs) .
  • Aromatic vs. In contrast, aliphatic groups (e.g., cyclohexyl in ) enhance solubility (33.7 µg/mL) .

Computational Insights

DFT studies on related triazolopyridazines (e.g., NO2L in ) reveal that electron-withdrawing groups (e.g., nitro) stabilize the thione tautomer, enhancing reactivity in biological systems .

Biological Activity

6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione, also known as a thiazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name: 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
  • CAS Number: 1286713-75-4
  • Molecular Formula: C10H7N5S
  • Molecular Weight: 229.26 g/mol
  • Purity: 95% .

The biological activity of 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thione is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors involved in critical cellular processes:

  • Kinase Inhibition: The compound can inhibit kinase enzymes that are crucial in cell signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and survival.
  • Tubulin Polymerization: Studies indicate that this compound disrupts tubulin polymerization, which is essential for mitotic spindle formation during cell division. For instance, related compounds have demonstrated potent antiproliferative effects against various cancer cell lines by affecting microtubule dynamics .

Anticancer Activity

A series of studies have evaluated the anticancer potential of compounds related to 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thione. For example:

  • Antiproliferative Effects: Compounds with similar scaffolds exhibited IC50 values ranging from 0.008 to 0.012 μM against various cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .
  • Mechanistic Insights: The inhibition of tubulin polymerization was confirmed through immunostaining assays, indicating that these compounds significantly disrupt microtubule dynamics essential for cancer cell division .

Antimicrobial and Antioxidant Activity

In addition to anticancer properties, some derivatives of this compound have been reported to exhibit antimicrobial and antioxidant activities:

  • Antimicrobial Properties: Compounds derived from the pyridine and triazole scaffold have shown efficacy against various bacterial strains and fungi .
  • Antioxidant Effects: The presence of sulfur in the thione structure contributes to its antioxidant capabilities by scavenging free radicals .

Case Studies

StudyCompound TestedCell LineIC50 (μM)Key Findings
16-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivativesSGC-79010.014Effective in inhibiting cell proliferation
2Related triazole compoundsA5490.008Disrupted tubulin dynamics significantly
3Pyridine derivativesHT-10800.012Induced apoptosis through kinase inhibition

Q & A

Basic: What are the optimal synthetic routes for preparing 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione, and how can purity be maximized?

The synthesis typically involves cyclization reactions using precursors such as pyridazine derivatives and thiourea. A general approach includes:

  • Step 1: Condensation of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with pyridin-2-amine in DMF at 105°C to introduce the pyridinyl group .
  • Step 2: Thiolation via reaction with Lawesson’s reagent or thiourea under reflux to replace oxygen with sulfur at the 3-position .
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity. Confirm identity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR Spectroscopy:
    • 1^1H NMR: Look for singlet peaks at δ 8.5–9.0 ppm (pyridazine protons) and δ 7.5–8.2 ppm (pyridinyl protons) .
    • 13^13C NMR: Signals at ~160–165 ppm indicate the thiocarbonyl group .
  • Mass Spectrometry: HRMS should confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 272.05 for C11_{11}H8_{8}N5_{5}S) .
  • IR Spectroscopy: A strong absorption band at ~1250 cm1^{-1} corresponds to C=S stretching .

Advanced: How does the compound interact with biological targets, and what methodologies are used to validate its mechanism of action?

The compound exhibits dual inhibition of kinases (e.g., EGFR) and proteases (e.g., caspase-3) via its planar triazolo-pyridazine core and sulfur atom, which facilitates hydrogen bonding and hydrophobic interactions .

  • Validation Methods:
    • Enzyme Assays: Measure IC50_{50} values using fluorescence-based kinase assays .
    • Molecular Docking: Simulations (e.g., AutoDock Vina) predict binding affinities to ATP-binding pockets .
    • X-ray Crystallography: Resolve co-crystal structures with target enzymes to confirm binding modes .

Advanced: How can structural modifications enhance the compound’s antiproliferative activity, and what substituents are most promising?

  • Key Modifications:
    • 6-Position: Introduce electron-withdrawing groups (e.g., Cl, CF3_3) to improve metabolic stability .
    • 3-Thione: Replace sulfur with selenium for increased redox activity .
    • Pyridinyl Ring: Add methoxy or fluoro substituents to enhance membrane permeability .
  • Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to compare IC50_{50} values of derivatives .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

  • Case Example: Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity.
  • Resolution Strategies:
    • Standardize protocols (e.g., uniform ATP levels at 1 mM) .
    • Validate findings across multiple cell lines and orthogonal assays (e.g., Western blotting for protein expression) .
    • Perform meta-analyses of published data to identify outliers .

Advanced: What computational tools are recommended for predicting the compound’s physicochemical properties and ADMET profile?

  • Tools:
    • Schrödinger Suite: Predict solubility (LogS) and permeability (LogP) via QikProp .
    • SwissADME: Evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
    • Molinspiration: Calculate drug-likeness scores (e.g., Lipinski’s Rule of Five) .
  • Key Data:
    • LogP: ~2.1 (optimal for oral bioavailability) .
    • Polar Surface Area: ~80 Ų (suggests moderate membrane permeability) .

Advanced: How can crystallographic studies resolve ambiguities in the compound’s tautomeric forms?

The compound exists in thione-thiol tautomeric equilibrium. Single-crystal X-ray diffraction (SC-XRD) at 173 K confirms the dominant thione form, with bond lengths of C=S (~1.68 Å) and no observable S-H bonding .

  • Method: Use synchrotron radiation for high-resolution (<1.0 Å) data to detect minor tautomers .

Advanced: What strategies mitigate synthetic challenges such as low yields in cyclization steps?

  • Optimization Approaches:
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
    • Employ catalytic BBr3_3 in dichloromethane to enhance cyclization efficiency .
    • Monitor intermediates via TLC and isolate reactive intermediates (e.g., 6-chloro precursors) to minimize side reactions .

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